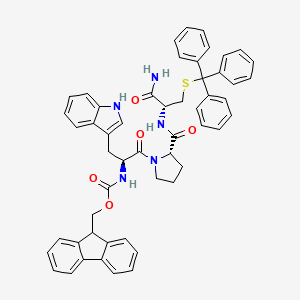

(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

CAS No.:

Cat. No.: VC15883376

Molecular Formula: C53H49N5O5S

Molecular Weight: 868.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C53H49N5O5S |

|---|---|

| Molecular Weight | 868.1 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

| Standard InChI | InChI=1S/C53H49N5O5S/c54-49(59)47(34-64-53(36-17-4-1-5-18-36,37-19-6-2-7-20-37)38-21-8-3-9-22-38)56-50(60)48-29-16-30-58(48)51(61)46(31-35-32-55-45-28-15-14-23-39(35)45)57-52(62)63-33-44-42-26-12-10-24-40(42)41-25-11-13-27-43(41)44/h1-15,17-28,32,44,46-48,55H,16,29-31,33-34H2,(H2,54,59)(H,56,60)(H,57,62)/t46-,47-,48-/m0/s1 |

| Standard InChI Key | CFZXPTSEAPDBNZ-QQVWZEJNSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N[C@@H](CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NC(CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N |

Introduction

Applications in Chemistry

Peptide Synthesis:

This compound is likely used as an intermediate or precursor in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing selective deprotection under mild basic conditions without affecting other sensitive groups.

Bioconjugation:

The presence of an indole group (from tryptophan) and a carbamate linkage suggests potential use in synthesizing bioactive peptides or peptidomimetics.

Synthesis

The synthesis of this compound typically involves:

-

Fmoc Protection: Introduction of the fluorenylmethyloxycarbonyl group to protect the primary amine.

-

Coupling Reactions: Formation of amide bonds using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of additives like HOBt or HOAt.

-

Thioether Formation: Incorporation of the tritylthio group via nucleophilic substitution or thiol protection strategies.

-

Chiral Control: Use of enantiomerically pure starting materials to maintain stereochemistry during synthesis.

Crystal Packing

Studies on similar carbamates reveal:

-

Hydrogen bonding interactions (N-H···O=C).

-

Weak C-H···O interactions contributing to stability.

-

Solvent molecules may be incorporated into the crystal lattice, often requiring advanced techniques like SQUEEZE to model disordered solvent regions .

Analytical Data

Characterization typically involves:

-

NMR Spectroscopy (¹H, ¹³C): To confirm chemical shifts corresponding to Fmoc, indole, and amide groups.

-

Mass Spectrometry (MS): To verify molecular weight and purity.

-

X-ray Crystallography: For determining stereochemistry and packing.

Biological Relevance

The compound’s structure suggests potential applications in:

-

Pharmaceuticals: As a building block for drug candidates targeting enzymes or receptors due to its indole functionality.

-

Enzyme Inhibition Studies: The tritylthio moiety may mimic natural substrates or inhibitors for cysteine proteases.

Comparison with Related Compounds

| Feature | This Compound | Related Fmoc-Carbamates |

|---|---|---|

| Protecting Group | Fmoc | Common for amino acids in SPPS |

| Functional Diversity | Indole, pyrrolidine, thioether | Typically simpler structures |

| Chirality | Multiple stereogenic centers | Often limited to one or two centers |

| Applications | Advanced peptide synthesis, bioconjugation | Standard peptide synthesis |

Challenges in Handling

-

Solubility Issues: Bulky groups may reduce solubility in common solvents.

-

Stability Concerns: Sensitive to strong acids/bases due to the presence of carbamate and thioether groups.

-

Purification Complexity: Requires advanced chromatographic techniques due to high molecular weight and multiple functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume